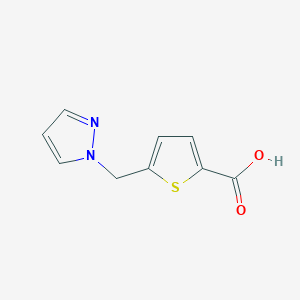
3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO2 . It is used for proteomics research . The compound has a molecular weight of 263.72 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline” can be represented by the SMILES string:CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)OC . This indicates that the molecule contains a chloro group (Cl), a methoxy group (OCH3), and an aniline group (NH2) attached to a benzene ring. Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Environmental Applications : 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline and its derivatives have been synthesized for various purposes. For example, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, highlighting its high yield and minimal environmental pollution. Similarly, Zhang Qingwen (2011) developed a practical synthesis process for a derivative, emphasizing its potential for industrial production due to the robustness and less waste burden of the process.
Structural and Spectroscopic Analysis : Research has been conducted on the structural and spectroscopic properties of related compounds. For instance, G. Yeap et al. (2003) studied Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and various anilines, using techniques like FT-IR and NMR to elucidate structures and investigate their stabilization.
Pharmaceutical and Biological Research : Some studies explore the pharmaceutical potential of related compounds. For example, D. Boschelli et al. (2001) investigated analogues of a compound as inhibitors of Src kinase activity, showing potential in cancer treatment.
Environmental Chemistry : The adsorption properties of chloro derivatives of aniline, including those related to 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline, have been studied for environmental applications. P. Słomkiewicz et al. (2017) used inverse liquid chromatography to measure the adsorption of aniline derivatives on halloysite adsorbents, finding significant implications for wastewater treatment.
Material Science and Chemistry : The compound has applications in material science and advanced chemistry. For example, F. Aslan et al. (2017) synthesized fluorescence organocyclotriphosphazene derivatives using the compound, showing potential in photophysical applications.
Catalysis and Oxidation Processes : Shengxiao Zhang et al. (2009) used Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, including derivatives of 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline, demonstrating its efficacy in removing these compounds from solutions.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that aniline derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Aniline metabolites are known to be involved in various biochemical pathways .
Pharmacokinetics
Aniline derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Aniline derivatives can have various effects depending on their specific chemical structure and the biological targets they interact with .
Propiedades
IUPAC Name |
3-chloro-4-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDCYUSGPJQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)


![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)









